N-[[5-bromo-2-(difluoromethoxy)phenyl]methyl]imidazo[1,2-a]pyridine-6-carboxamide
Description
N-[[5-bromo-2-(difluoromethoxy)phenyl]methyl]imidazo[1,2-a]pyridine-6-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry
Properties
IUPAC Name |
N-[[5-bromo-2-(difluoromethoxy)phenyl]methyl]imidazo[1,2-a]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrF2N3O2/c17-12-2-3-13(24-16(18)19)11(7-12)8-21-15(23)10-1-4-14-20-5-6-22(14)9-10/h1-7,9,16H,8H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJYIGAONXZGKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CNC(=O)C2=CN3C=CN=C3C=C2)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrF2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[[5-bromo-2-(difluoromethoxy)phenyl]methyl]imidazo[1,2-a]pyridine-6-carboxamide involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromo-2-(difluoromethoxy)benzylamine and imidazo[1,2-a]pyridine-6-carboxylic acid.
Condensation Reaction: The benzylamine derivative is reacted with the carboxylic acid derivative under condensation conditions to form the desired imidazo[1,2-a]pyridine scaffold.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.
Chemical Reactions Analysis
N-[[5-bromo-2-(difluoromethoxy)phenyl]methyl]imidazo[1,2-a]pyridine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[[5-bromo-2-(difluoromethoxy)phenyl]methyl]imidazo[1,2-a]pyridine-6-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of various derivatives, which can be used in the development of new chemical entities.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-[[5-bromo-2-(difluoromethoxy)phenyl]methyl]imidazo[1,2-a]pyridine-6-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
N-[[5-bromo-2-(difluoromethoxy)phenyl]methyl]imidazo[1,2-a]pyridine-6-carboxamide can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidines: These compounds share a similar heterocyclic scaffold but differ in their substitution patterns and functional groups.
Indole Derivatives: Indole derivatives have a different core structure but exhibit similar biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
